- Preparation of peptides for treating tumors, United States, , ,
Cas no 95092-10-7 (N-Methoxy-N-methyl-2-phenylacetamide)
95092-10-7 structure
Product Name:N-Methoxy-N-methyl-2-phenylacetamide
Numero CAS:95092-10-7
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD14707542
CID:751994
PubChem ID:10419762
Update Time:2024-10-25
N-Methoxy-N-methyl-2-phenylacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetamide, N-methoxy-N-methyl-
- N-methoxy-N-methyl-2-phenylacetamide
- N-methoxy-N-methylBenzeneacetamide
- N-Methoxy-N-methylphenylacetamide
- DFLGWAFOSVGKKK-UHFFFAOYSA-N
- N-methoxy-N-methyl-benzeneacetamide
- N-methyl-N-methoxy-2-phenylacetamide
- SY201708
- AK402577
- N-Methoxy-N-methylbenzeneacetamide (ACI)
- CS-0061703
- MFCD14707542
- F19927
- AKOS008953172
- XH0803
- F1903-0165
- EN300-213178
- VDA09210
- 95092-10-7
- SCHEMBL361027
- DA-40182
- DTXSID40439552
- N-Methoxy-N-methyl-2-phenylacetamide
-
- MDL: MFCD14707542
- Inchi: 1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
- Chiave InChI: DFLGWAFOSVGKKK-UHFFFAOYSA-N
- Sorrisi: O=C(CC1C=CC=CC=1)N(C)OC
Proprietà calcolate
- Massa esatta: 179.094628657g/mol
- Massa monoisotopica: 179.094628657g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 164
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.5
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 254.0±33.0 ºC (760 Torr),
- Punto di infiammabilità: 107.4±25.4 ºC,
- Solubilità: Leggermente solubile (3,9 g/l) (25°C),
N-Methoxy-N-methyl-2-phenylacetamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N899286-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
635.40 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
¥200.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-250mg |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 250mg |
¥30.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19645-1g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 1g |
¥55.0 | 2024-07-18 | |
| TRC | B427853-25mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427853-50mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B427853-250mg |
N-methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 250mg |
$ 250.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-200mg |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 200mg |
76.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-1g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 1g |
212.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM328-5g |
N-Methoxy-N-methyl-2-phenylacetamide |
95092-10-7 | 95% | 5g |
742.0CNY | 2021-07-17 |
N-Methoxy-N-methyl-2-phenylacetamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; pH 4.5, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 0.5 h, pH 4.5, rt; 3 h, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 0.5 h, pH 4.5, rt; 3 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Pyridine ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Pyridine ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Sequential C-selective difluoromethylation/Pd-catalyzed decarboxylative protonation: an efficient access to tertiary difluoromethylated Scaffolds, ChemRxiv, 2019, 1, 1-8
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Water ; 12 h, pH 6, 30 °C
1.2 0.5 h, rt
1.2 0.5 h, rt
Riferimento
- Preparation of fosamprenavir intermediate (2R,3S)-1,2-epoxy-3-tert-butoxycarbonylamino-4-phenylbutane, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 5 min, 0 °C; 1 h, rt
Riferimento
- Highly Stereoselective Cyclopropanation of α,β-Unsaturated Carbonyl Compounds with Methyl (Diazoacetoxy)acetate Catalyzed by a Chiral Ruthenium(II) Complex, Angewandte Chemie, 2013, 52(22), 5818-5821
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane
Riferimento
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization, Tetrahedron Letters, 2005, 46(1), 43-46
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine , Diethyl dicarbonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Riferimento
- Composition for the treatment of IGF-1R expressing cancer, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Riferimento
- Preparation of monomethyl auristatin F derivatives and their trastuzumab conjugates for treating cancers, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Riferimento
- Preparation of humanized anti-human IGF-1R antibody-drug conjugates for cancer therapy, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Riferimento
- Preparation of derivatives of dolastatin 10 and auristatins as antitumor agents, France, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Riferimento
- Structure-Based Drug Design of Mineralocorticoid Receptor Antagonists to Explore Oxosteroid Receptor Selectivity, ChemMedChem, 2017, 12(1), 50-65
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; overnight, rt
Riferimento
- Assemblies of 1,4-Bis(diarylamino)naphthalenes and Aromatic Amphiphiles: Highly Reducing Photoredox Catalysis in Water, Synlett, 2022, 33(12), 1184-1188
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds, Organic Letters, 2019, 21(20), 8205-8210
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → rt
Riferimento
- Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas, Chemical Science, 2023, 14(29), 7905-7912
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ; 1 h, rt
1.3 20 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ; 1 h, rt
1.3 20 h, rt
Riferimento
- Stereoselective synthesis of 2-aryl-4-en-1-ols, promising synthons for the preparation of oxygen heterocycles, Russian Journal of Organic Chemistry, 2017, 53(2), 169-177
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; rt; 1 h, rt
1.2 overnight, rt
1.2 overnight, rt
Riferimento
- 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents, ACS Medicinal Chemistry Letters, 2011, 2(4), 316-319
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 6 h, rt
Riferimento
- Preparation method of organic arsenic-based type II pyruvate kinase inhibitor, and its application in inhibiting tumor, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Triethylamine , Diethyl cyanophosphonate Solvents: Dimethylformamide ; 30 min, -10 °C; 2.5 h, rt
Riferimento
- Preparation of humanized anti-human IGF-1R, HER2 and protein Axl antibodies conjugated with drug for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
Riferimento
- Asymmetric photoredox transition-metal catalysis activated by visible light, Nature (London, 2014, 515(7525), 100-103
N-Methoxy-N-methyl-2-phenylacetamide Raw materials
N-Methoxy-N-methyl-2-phenylacetamide Preparation Products
N-Methoxy-N-methyl-2-phenylacetamide Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
Numero d'ordine:A922952
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:34
Prezzo ($):333.0
Email:sales@amadischem.com
N-Methoxy-N-methyl-2-phenylacetamide Letteratura correlata
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
Purezza:99%
Quantità:100g
Prezzo ($):333.0